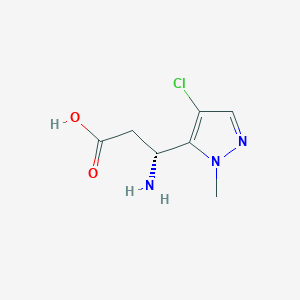
(3R)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid is a synthetic organic compound that features a unique combination of functional groups, including an amino group, a chloro-substituted pyrazole ring, and a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, which can be synthesized through the reaction of hydrazine with a suitable 1,3-dicarbonyl compound. The chloro substituent is introduced via chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride.
The amino group is then introduced through nucleophilic substitution reactions, where an appropriate amine reacts with the chloro-substituted pyrazole. Finally, the propanoic acid moiety is attached through esterification followed by hydrolysis under acidic or basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and catalytic processes are often employed to enhance reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The chloro substituent can be reduced to a hydrogen atom, yielding a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or primary amines in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted pyrazoles, dechlorinated derivatives, and oxidized compounds, each with distinct chemical and physical properties.
Aplicaciones Científicas De Investigación
(3R)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical functionalities.
Mecanismo De Acción
The mechanism of action of (3R)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino and chloro groups play crucial roles in binding to active sites, altering the activity of the target molecules. This interaction can modulate biochemical pathways, leading to the desired therapeutic or biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
- 3-(5)-Substituted Pyrazoles
Uniqueness
(3R)-3-Amino-3-(4-chloro-1-methyl-1H-pyrazol-5-yl)propanoic acid stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both an amino group and a chloro-substituted pyrazole ring allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.
Propiedades
Fórmula molecular |
C7H10ClN3O2 |
|---|---|
Peso molecular |
203.62 g/mol |
Nombre IUPAC |
(3R)-3-amino-3-(4-chloro-2-methylpyrazol-3-yl)propanoic acid |
InChI |
InChI=1S/C7H10ClN3O2/c1-11-7(4(8)3-10-11)5(9)2-6(12)13/h3,5H,2,9H2,1H3,(H,12,13)/t5-/m1/s1 |
Clave InChI |
CUKMVGGFIRNXDS-RXMQYKEDSA-N |
SMILES isomérico |
CN1C(=C(C=N1)Cl)[C@@H](CC(=O)O)N |
SMILES canónico |
CN1C(=C(C=N1)Cl)C(CC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


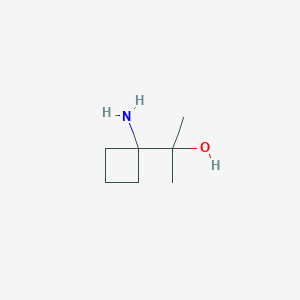
![(2-[(4-Chlorophenyl)sulfanyl]ethyl)(methyl)amine](/img/structure/B13301468.png)
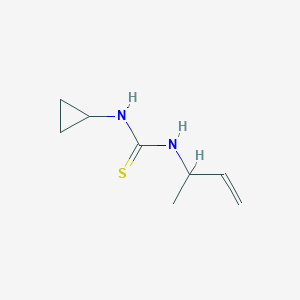

![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropanoate hydrochloride](/img/structure/B13301478.png)
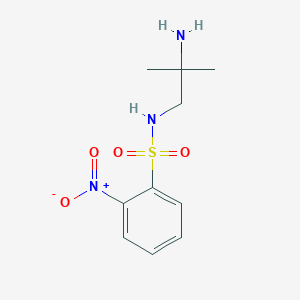
![1-[(Propan-2-yloxy)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13301498.png)
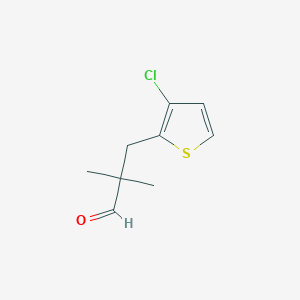
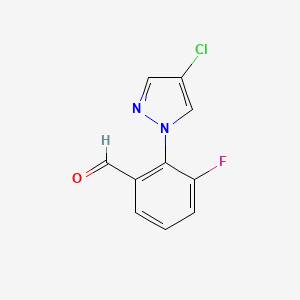
![N-{2-[(1-cyclopropylethyl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13301514.png)
![2-[5-(4-Fluoro-phenyl)-isoxazol-3-yl]-ethylamine](/img/structure/B13301520.png)
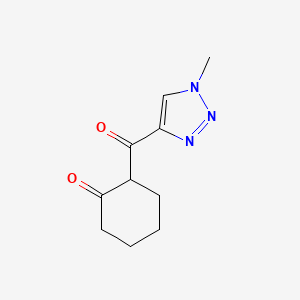
![[3-(Difluoromethyl)phenyl]methanethiol](/img/structure/B13301532.png)

